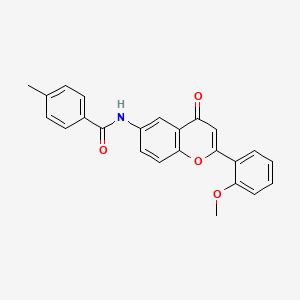

N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)-4-methylbenzamide

Description

Properties

IUPAC Name |

N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c1-15-7-9-16(10-8-15)24(27)25-17-11-12-22-19(13-17)20(26)14-23(29-22)18-5-3-4-6-21(18)28-2/h3-14H,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQNIHCFEYYNBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)-4-methylbenzamide is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Characteristics

- Molecular Weight : 305.36 g/mol

- SMILES Notation :

CC(=O)Nc1ccc(cc1)C(=O)c2cc(oc3c2cc(cc(c3)OC)C(=O)N(C)C)C

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:

- Breast Cancer (MCF-7) : Induces apoptosis and inhibits cell proliferation.

- Colon Cancer (HCT116) : Suppresses growth through modulation of cell cycle regulators.

Mechanism of Action :

The compound appears to inhibit the NF-kB signaling pathway, which is crucial in cancer cell survival and proliferation. It also induces oxidative stress leading to apoptosis in cancer cells by activating caspases .

2. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in several models:

- In vitro : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages.

- In vivo : Reduction of edema in carrageenan-induced paw edema models in rats.

Mechanism of Action :

It is believed that the compound inhibits the activation of NF-kB and MAPK pathways, leading to decreased expression of inflammatory mediators .

3. Antioxidant Activity

This compound exhibits strong antioxidant properties:

- DPPH Assay : The compound showed a significant reduction in DPPH radical concentration, indicating its ability to scavenge free radicals.

Table 1: Antioxidant Activity Results

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 45 |

| 20 | 65 |

| 50 | 85 |

Case Study 1: Breast Cancer Model

A study conducted on MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers (Annexin V positivity). The study concluded that at a concentration of 50 µM, there was a significant increase in apoptotic cells compared to the control group .

Case Study 2: In Vivo Anti-inflammatory Effects

In a rat model of inflammation induced by carrageenan, administration of the compound at doses of 10 mg/kg resulted in a significant reduction in paw swelling compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Modified Benzamide Substituents

Key structural variations among benzamide-containing chromen-4-one derivatives include substitutions on the benzamide ring and the chromen-4-one core. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives

Key Observations:

- The methoxy group in CAS 923257-29-8 could increase hydrogen-bonding capacity, affecting target binding .

- Fluorinated Analogs : Substitution with a 2-fluorophenyl group (e.g., 923112-79-2) may confer metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .

- HDAC Inhibitor Analogs : Compound 109 (), though structurally distinct (hexyl linker vs. chromen core), demonstrates that 4-methylbenzamide derivatives can exhibit HDAC isotype selectivity, suggesting a possible mechanism for the target compound .

Chromen-4-one Derivatives with Varied Core Modifications

Additional analogs highlight the importance of the chromen-4-one scaffold:

- CAS 923233-39-0 : Features a 4-bromobenzamide substituent and a phenyl group at position 2. Bromine’s bulkiness may sterically hinder target interactions compared to smaller substituents like methyl or methoxy .

- CAS 923191-98-4 : Contains a 3,4,5-trimethoxybenzamide group, which could enhance π-π stacking interactions but reduce solubility due to increased hydrophobicity .

Implications for Drug Design and Future Research

- Structure-Activity Relationship (SAR) : The target compound’s 2-methoxyphenyl and 4-methylbenzamide groups position it as a candidate for optimizing HDAC inhibition or kinase modulation, drawing parallels to Compound 109’s HDAC selectivity .

- Synthetic Accessibility : The chromen-4-one core is synthetically tractable, as evidenced by the diversity of analogs in –7. Modifications at position 6 (benzamide) are particularly amenable to combinatorial chemistry approaches.

- Unresolved Questions : Empirical data on the target compound’s solubility, bioavailability, and specific protein targets are lacking. Comparative studies with fluorinated or brominated analogs (–8) could clarify substituent effects on pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.